3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
Description
3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core substituted with a methoxymethyl group at the 3-position. This scaffold is characterized by a fused pyrrole and pyridine ring system, with partial saturation in the pyrrole moiety (5H,6H,7H states).
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H12N2O/c1-12-6-7-2-8-4-10-5-9(8)11-3-7/h2-3,10H,4-6H2,1H3 |
InChI Key |
ODKKOEKFPMAMLO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(CNC2)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves the condensation of pyrrole and pyridine derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the reaction environment, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully reduced pyrrolo[3,4-b]pyridine derivatives.
Scientific Research Applications
3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolo[3,4-b]pyridine core is a versatile scaffold, with substitutions at various positions modulating physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Core Heterocycle Variations
- Thiazolo[5,4-b]pyridine Derivatives (e.g., 6h in ) :
- Thiazolo derivatives replace the pyrrole ring with a thiazole, introducing a sulfur atom. Compound 6h (3-(trifluoromethyl)phenyl-substituted) showed moderate c-KIT inhibition (IC50 = 9.87 µM) due to hydrophobic interactions in the binding pocket .
- Key Difference : The sulfur atom in thiazolo derivatives may enhance π-π stacking or hydrogen bonding compared to the nitrogen-rich pyrrolo core.
Substituent Effects
6-Benzyl-pyrrolo[3,4-b]pyridine Derivatives () :
- 6-Benzyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione (MW = 210.27) features a benzyl group at the 6-position, increasing hydrophobicity (XLogP3 = 1.7) .
- Comparison : The methoxymethyl group at the 3-position in the target compound may reduce logP (due to the oxygen atom) and improve solubility compared to benzyl.
- 3-(Trifluoromethyl)-pyrrolo[3,4-b]pyridine Hydrochloride (): The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity in kinase inhibitors. The hydrochloride salt (CAS: 2055840-67-8) improves aqueous solubility .
6-(2,6-Dioxopiperidin-3-yl)-pyrrolo[3,4-b]pyridine-5,7-dione () :
Positional Isomerism
- 7-Hydroxy-6-(4-methoxyphenylmethyl)-pyrrolo[3,4-b]pyridin-5-one (): Substitution at the 6- and 7-positions with hydroxy and methoxybenzyl groups introduces hydrogen-bond donors/acceptors, critical for protein interactions .
Salt Forms and Solubility
Functional Group Impact
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Substituent Position Matters : 3-Substituted pyrrolo[3,4-b]pyridines (e.g., CF3, methoxymethyl) show distinct binding modes compared to 6-substituted analogs (e.g., benzyl), likely due to spatial orientation in hydrophobic pockets .
- Salt Forms Enhance Solubility : Hydrochloride salts of pyrrolo[3,4-b]pyridines are preferred for in vitro studies, while free bases may require prodrug strategies for in vivo use .
- Electron-Withdrawing Groups Improve Stability : Trifluoromethyl and dione substituents increase metabolic stability and target affinity compared to alkyl or alkoxy groups .
Biological Activity
The compound 3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a member of the pyrrolopyridine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine features a unique bicyclic structure that contributes to its biological activity. The methoxymethyl group enhances its solubility and bioavailability.
Research indicates that compounds in the pyrrolopyridine class may interact with various biological targets:
- Janus Kinase Inhibition : Some derivatives exhibit inhibitory activity against Janus kinases (JAKs), which are crucial in cytokine signaling pathways. This inhibition can lead to anti-inflammatory effects and has implications in treating autoimmune diseases .
- Antibacterial Activity : Recent studies have shown that related pyrrolopyridines possess antibacterial properties by inhibiting bacterial topoisomerases, enzymes essential for DNA replication in bacteria. This mechanism is particularly effective against multidrug-resistant strains .
Biological Activity Data
| Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|
| JAK Inhibition | 0.5 - 2.0 | Enzyme inhibition |
| Antibacterial (Gram-positive) | <0.03125 - 0.25 | Topoisomerase inhibition |
| Antibacterial (Gram-negative) | 2 - 16 | Topoisomerase inhibition |
Case Study 1: JAK Inhibition
A study exploring the JAK inhibitory activity of pyrrolopyridine derivatives found that compounds similar to 3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine displayed significant inhibition of JAK3 with IC50 values ranging from 0.5 to 2.0 μM. These findings suggest potential applications in treating inflammatory disorders .
Case Study 2: Antibacterial Efficacy
In another investigation, a series of pyrrolopyridine analogs were tested against various bacterial strains. The results indicated that certain compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds had MIC values as low as <0.03125 μg/mL against Staphylococcus aureus and moderate efficacy against Escherichia coli .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
